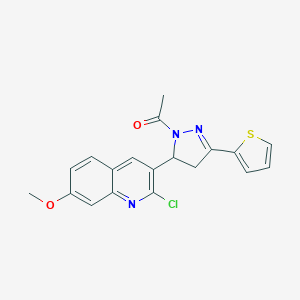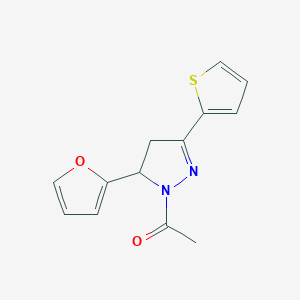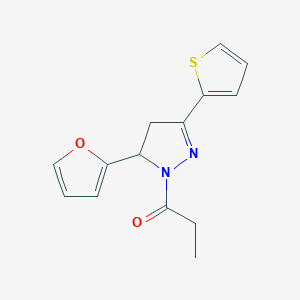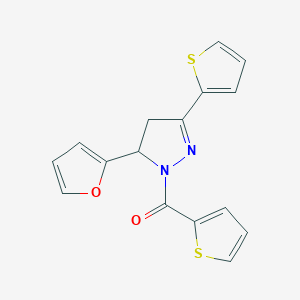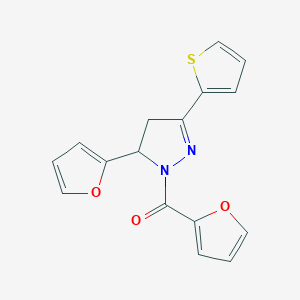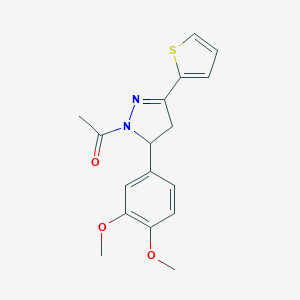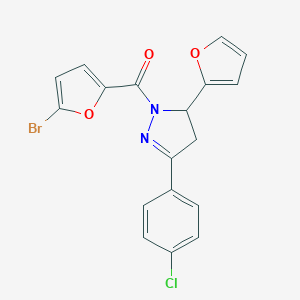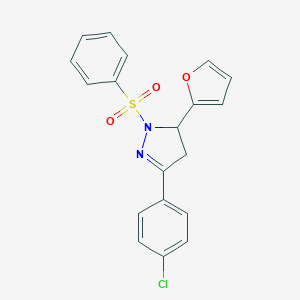![molecular formula C16H14BrNO3 B488566 3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one CAS No. 638142-11-7](/img/structure/B488566.png)
3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one is an organic compound with the molecular formula C16H14BrNO3 This compound features a benzoxazole core, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one typically involves multiple steps:
Formation of the Bromophenoxyethyl Intermediate: The initial step involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol.
Esterification: The intermediate is then esterified with a suitable acid chloride to form 2-(4-bromophenoxy)ethyl acetate.
Cyclization: The ester undergoes cyclization with 5-methyl-2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as converting the methyl group to a carboxylic acid.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the phenoxyethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one exerts its effects depends on its specific application:
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: A precursor in the synthesis of the target compound.
5-Methyl-2-aminophenol: Another precursor used in the cyclization step.
Benzoxazole Derivatives: Compounds with similar core structures but different substituents, such as 2-(4-chlorophenyl)benzoxazole.
Uniqueness
3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. Its bromophenoxyethyl group, in particular, may enhance its reactivity and potential bioactivity compared to other benzoxazole derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTXBMBQYKLAKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
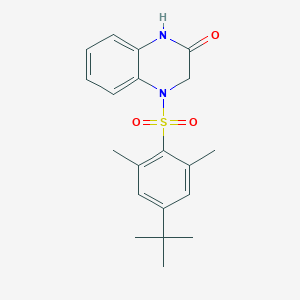
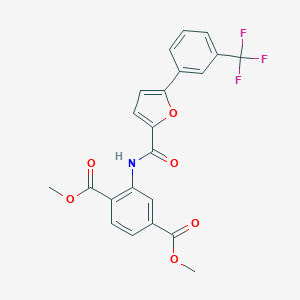
![N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B488504.png)
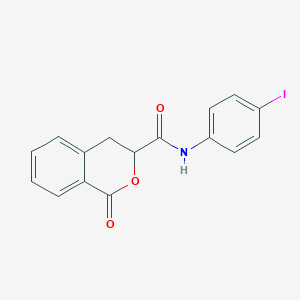
![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)
